1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups. The presence of fluorine atoms in the pyrrolidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is amines . The compound is a protecting group used in organic synthesis, specifically for amines .
Mode of Action
The compound, also known as a BOC group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine, preventing it from reacting with other substances during the synthesis process .
Biochemical Pathways
The compound plays a significant role in peptide synthesis . It is used in the formation of dipeptides, enhancing amide formation without the addition of a base . This process affects the peptide synthesis pathway, influencing the production of peptides .
Result of Action
The primary result of the compound’s action is the protection of amines during synthesis . This allows for more controlled reactions and prevents unwanted interactions with the amines . In peptide synthesis, the compound enhances amide formation, leading to the production of dipeptides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is added to amines under aqueous conditions . Additionally, the compound’s ability to protect amines can be influenced by the presence of other substances in the reaction environment .
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is known for its role in biochemical reactions as a protecting group for amines. It interacts with enzymes, proteins, and other biomolecules by temporarily masking the amine group, thereby preventing unwanted side reactions during synthesis. The compound is typically introduced into a reaction via di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The interactions are primarily non-covalent and reversible, allowing for the selective protection and deprotection of amine groups .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. It influences cell function by temporarily modifying the chemical environment of amine groups, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes involved in amino acid metabolism by protecting their amine groups, thereby modulating their function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a carbamate linkage with amine groups. This linkage is stable under neutral and basic conditions but can be cleaved under acidic conditions, releasing the free amine. The mechanism involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming the carbamate. This process is reversible, allowing for the selective protection and deprotection of amines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions but can degrade over time when exposed to moisture or acidic environments. Long-term studies have shown that the stability of the compound can be maintained by storing it under inert gas and at low temperatures. In vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function by modulating enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s protective effects are maximized at specific concentrations, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and transaminases by protecting their amine groups. This interaction can affect metabolic flux and metabolite levels by modulating enzyme activity and substrate availability. The compound’s role in these pathways highlights its importance in biochemical research and development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is typically transported via passive diffusion due to its lipophilic nature. It can also interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are crucial for its function as a protecting group in biochemical reactions .
Subcellular Localization
This compound is localized within various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles such as the endoplasmic reticulum or mitochondria, where it exerts its protective effects on amine groups. This subcellular localization is essential for its role in modulating enzyme activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection of the Amine Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used for deprotection of the Boc group.
Fluorination: Diethylaminosulfur trifluoride (DAST) is a common fluorinating agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-5-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxamide
Uniqueness
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the Boc group, which confer distinct reactivity and stability properties. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQDKLQWBESMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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